Poly(dimethylamine-CO-epichlorohydrin)
CAS No.: 68609-88-1
Cat. No.: VC17990797
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68609-88-1 |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | 2-(chloromethyl)oxirane;N-methylmethanamine |
| Standard InChI | InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |
| Standard InChI Key | BUAXCDYBNXEWEB-UHFFFAOYSA-N |
| Canonical SMILES | CNC.C1C(O1)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Poly(dimethylamine-co-epichlorohydrin) is a linear copolymer alternating dimethylamine and epichlorohydrin monomers. The International Union of Pure and Applied Chemistry (IUPAC) designates it as N-methylmethanamine polymer with chloromethyl oxirane, while its CAS registry number is 25988-97-0 . The repeating unit consists of a dimethylamine segment linked via an ether bond to a chloromethyl oxirane (epichlorohydrin) moiety, forming a polyquaternary ammonium structure .
Physicochemical Properties
Key properties of the compound, as reported by suppliers and safety databases, include:
| Property | Value | Source |
|---|---|---|
| Density | 1.1 g/mL at 25°C | |
| Refractive Index | ||
| pH (1% aqueous solution) | 6.5–7.5 | |
| Effective Content | 50 ± 2% (aqueous solution) | |
| Appearance | Colorless to yellowish liquid |
The polymer’s cationic charge density, derived from quaternary ammonium groups, enables strong electrostatic interactions with anionic surfaces .
Synthesis and Reaction Mechanisms
Polymerization Process
The synthesis involves step-growth polymerization, where dimethylamine reacts with epichlorohydrin in a molar ratio typically between 1:1 and 1:1.2 . The reaction proceeds via nucleophilic substitution:
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Epoxide Ring Opening: Epichlorohydrin’s epoxide group reacts with dimethylamine’s primary amine, forming a secondary amine intermediate.
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Crosslinking: Subsequent reactions with additional epichlorohydrin molecules create a branched polyamine structure.
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Quaternization: Residual chloromethyl groups undergo intramolecular cyclization, forming quaternary ammonium sites .
The process is exothermic and requires temperature control (60–80°C) to prevent runaway reactions .
Structural Variants
Variants include:
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Quaternary Derivatives: Post-synthesis treatment with alkylating agents (e.g., methyl chloride) enhances cationic charge .
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Terpolymers: Incorporation of ethylenediamine (CAS 42751-79-1) improves molecular weight and flocculation efficiency in high-solids systems .
Industrial Applications
Water and Wastewater Treatment
Poly(dimethylamine-co-epichlorohydrin) serves as a primary coagulant in municipal and industrial wastewater plants. In dyeing wastewater, it achieves >90% turbidity removal and 70–85% chemical oxygen demand (COD) reduction at dosages of 10–15 mg/L . Its performance stems from:
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Charge Neutralization: Neutralizes negatively charged colloids (e.g., dyes, clay).
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Bridging Flocculation: Long polymer chains aggregate suspended particles into settleable flocs .
Paper and Pulp Industry
The polymer mitigates “pitch” (hydrophobic contaminants) in papermaking through:
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Resin Control: Adsorbs onto wood resin particles, preventing deposition on machinery .
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Retention Aid: Enhances fiber and filler retention by binding anionic cellulose fibers .
Microbial and Biofilm Control
As a cationic surfactant, it disrupts bacterial cell membranes. Studies report a 3–4 log reduction in Escherichia coli and Pseudomonas aeruginosa biofilms at 50–100 ppm concentrations .
Comparative Analysis with Related Polymers
Poly(dimethylamine-co-epichlorohydrin-co-ethylenediamine)
The terpolymer (CAS 42751-79-1) incorporates ethylenediamine for higher molecular weight (197.71 g/mol ) and enhanced flocculation in oily wastewater. Key differences include:
| Parameter | PDMA-ECH Copolymer | PDMA-ECH-EDA Terpolymer |
|---|---|---|
| Molecular Weight | 137.61 g/mol | 197.71 g/mol |
| Charge Density | Moderate | High |
| Optimal pH Range | 6–9 | 4–10 |
| Primary Use Case | Dye removal | Oil-water separation |
Recent Advancements and Research Trends
Hybrid Flocculants
Blending poly(dimethylamine-co-epichlorohydrin) with inorganic coagulants (e.g., polyaluminum chloride) improves dye adsorption capacity by 30–40% .
Biodegradability Studies
While the polymer resists microbial degradation, advanced oxidation processes (e.g., UV/H₂O₂) achieve 80% mineralization in 2 hours .
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